molecular formula C11H20O2 B8775089 2-Methylhexan-2-yl methacrylate

2-Methylhexan-2-yl methacrylate

Cat. No. B8775089
M. Wt: 184.27 g/mol
InChI Key: XKMQZJVRJABRHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07781157B2

Procedure details

To a flame-dried, nitrogen-purged 500 mL 3-neck roundbottom flask with 250 mL pressure-equalizing addition funnel and magnetic stirbar was charged 81 mL n-butyl lithium (129 mmol, 1 equiv., 1.6 M in hexanes). A degassed solution of 15.0 g 2-methyl-2-hexanol (129 mmol, 1 eq.) in 100 mL anhydrous tetrahydrofuran was charged to the addition funnel and added to the reaction mixture dropwise at 0° C. over 60 minutes. The reaction mixture was warmed for 15 minutes on hot water bath to ensure the reaction was complete. The reaction vessel was cooled to 0° C. and 14.2 g methacryloyl chloride (135 mmol, 1.05 eq.) was added dropwise and allowed to stir for 15 minutes. The addition funnel was replaced with a reflux condenser and the reaction heated to reflux for 20 hours. After the reaction was complete, it was cooled to 0° C. and quenched aqueous sodium bicarbonate. The product was extracted into ethyl ether and the organic phase washed sequentially with aqueous sodium bicarbonate, water, and brine and then dried over magnesium sulfate, filtered, concentrated in vacuo, and stored over a small amount of sodium bicarbonate. The crude product mixture was vacuum distilled through a vacuum-jacketed short-path distillation head to afford 14 g (59%) of 2-methylhexan-2-yl methacrylate (XIII) as a colorless liquid.
Quantity
81 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
14.2 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([Li])CCC.[CH3:6][C:7]([OH:13])([CH2:9][CH2:10][CH2:11][CH3:12])[CH3:8].[C:14](Cl)(=[O:18])[C:15]([CH3:17])=[CH2:16]>O1CCCC1>[C:14]([O:13][C:7]([CH3:8])([CH2:9][CH2:10][CH2:11][CH3:12])[CH3:6])(=[O:18])[C:15]([CH3:17])=[CH2:16]

Inputs

Step One
Name
Quantity
81 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
CC(C)(CCCC)O
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
14.2 g
Type
reactant
Smiles
C(C(=C)C)(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
to stir for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a flame-dried, nitrogen-purged 500 mL
ADDITION
Type
ADDITION
Details
roundbottom flask with 250 mL pressure-equalizing addition funnel
ADDITION
Type
ADDITION
Details
added to the reaction mixture dropwise at 0° C. over 60 minutes
Duration
60 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was warmed for 15 minutes on hot water bath
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The addition funnel was replaced with a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
the reaction heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 20 hours
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
it was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
quenched aqueous sodium bicarbonate
EXTRACTION
Type
EXTRACTION
Details
The product was extracted into ethyl ether
WASH
Type
WASH
Details
the organic phase washed sequentially with aqueous sodium bicarbonate, water, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
distilled through a vacuum-jacketed short-path distillation head

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C(=C)C)(=O)OC(C)(CCCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 14 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 58.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.